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Compound of Interest

2-(2-Bromo-5-
Compound Name:
methoxyphenyl)ethanol

Cat. No.: B1279433

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 2-(2-Bromo-5-methoxyphenyl)ethanol. Due to the limited availability of directly
published experimental spectra for this specific molecule, this document compiles predicted
and typical spectroscopic values based on its chemical structure and data from analogous
compounds. These data are crucial for the characterization and quality control of this
compound in research and development settings.

Molecular Structure

Chemical Formula: CsH11BrO2 Molecular Weight: 231.09 g/mol CAS Number: 75534-35-9

The structure of 2-(2-Bromo-5-methoxyphenyl)ethanol consists of a benzene ring substituted
with a bromo group at position 2, a methoxy group at position 5, and an ethanol group at
position 1. This substitution pattern dictates the expected signals in various spectroscopic

analyses.

Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic
techniques used to characterize 2-(2-Bromo-5-methoxyphenyl)ethanol.
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'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Solvent: CDCIs Frequency: 400 MHz (typical)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.40 d 1H Ar-H (H6)
~6.85 d 1H Ar-H (H3)
~6.70 dd 1H Ar-H (H4)
~3.85 t 2H -CHz2-OH
~3.80 S 3H -OCHs
~2.95 t 2H Ar-CHa-
~1.50 t (broad) 1H -OH

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Solvent: CDCIs Frequency: 100 MHz (typical)
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Chemical Shift (8) ppm Assignment
~159.0 Ar-C (C5)
~140.0 Ar-C (C1)
~133.0 Ar-C (C6)
~115.5 Ar-C (C4)
~114.0 Ar-C (C3)
~112.0 Ar-C (C2)
~61.5 -CH2-OH
~55.5 -OCHs

~39.0 Ar-CHa-

IR (Infrared) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

~3350 Strong, Broad O-H Stretch (Alcohol)
~3000-2850 Medium C-H Stretch (Aliphatic)
~1590, 1480 Medium-Strong C=C Stretch (Aromatic)
~1250 Strong C-O Stretch (Aryl Ether)
~1040 Strong C-0O Stretch (Primary Alcohol)
~550 Medium C-Br Stretch

Mass Spectrometry (MS)

lonization Mode: Electron lonization (EI)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Assighment

[M]* (Molecular ion peak with

230/232 ~20/20 o

bromine isotopes)

[M - CH20H]* (Loss of
200/202 ~100/100

hydroxymethyl group)
121 ~80 [M - Br - CH20H]*+

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are essential for
reproducibility. Below are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Bromo-5-
methoxyphenyl)ethanol in about 0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: Utilize a 400 MHz NMR spectrometer.

» 'H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0O

ppm).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary compared to *H NMR. The CDCls
solvent peak at 77.16 ppm can be used as a reference.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place a drop of 2-(2-Bromo-5-
methoxyphenyl)ethanol between two potassium bromide (KBr) or sodium chloride (NaCl)
plates.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1. Perform a
background scan of the clean plates before running the sample.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g.,
methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or
after separation by Gas Chromatography (GC).

« lonization: Utilize Electron lonization (El) at 70 eV.

e Analysis: Detect the mass-to-charge ratio (m/z) of the resulting fragments using a mass
analyzer such as a quadrupole or time-of-flight (TOF) detector.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 2-(2-Bromo-5-methoxyphenyl)ethanol.
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Compound Synthesis & Purification

( )

( )

~
Sample Sampleple
/épectroscopic AV nalysis \

( )
ata Intevrpretiti}/

Structure Elucidation

[Purity Assessment]

Final Reporting

)

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.
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[https://www.benchchem.com/product/b1279433#spectroscopic-data-overview-of-2-2-bromo-
5-methoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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